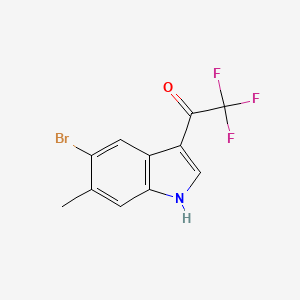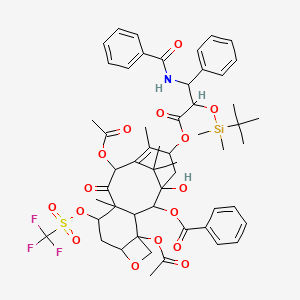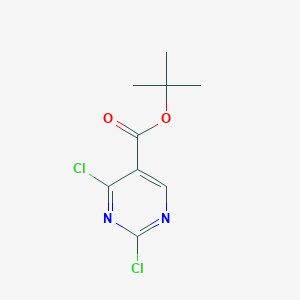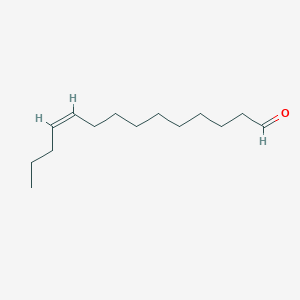
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom, a methyl group, and a trifluoroethanone moiety attached to the indole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-Brom-6-methyl-3-indolyl)-2,2,2-trifluorethanon umfasst typischerweise die folgenden Schritte:
Methylierung: Die Methylgruppe kann an der 6-Position unter Verwendung von Methyliodid und einer Base wie Kaliumcarbonat eingeführt werden.
Trifluorethanon-Addition: Der letzte Schritt beinhaltet die Addition einer Trifluorethanon-Gruppe, die unter Verwendung von Trifluoressigsäureanhydrid in Gegenwart eines Katalysators wie Aluminiumchlorid erreicht werden kann.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dazu gehört die Verwendung von Durchflussreaktoren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Kristallisation oder chromatographische Verfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5-Brom-6-methyl-3-indolyl)-2,2,2-trifluorethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Das Bromatom kann durch andere Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Natriummethoxid für Methoxysubstitution.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung der entsprechenden Alkohole.
Substitution: Bildung substituierter Indole mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Potenzieller Einsatz in der Medikamentenforschung und -entwicklung.
Industrie: Wird in der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(5-Brom-6-methyl-3-indolyl)-2,2,2-trifluorethanon hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Indol-Derivate mit verschiedenen Enzymen und Rezeptoren im Körper interagieren, was zu einer Modulation biologischer Pfade führt. Die Trifluorethanon-Gruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen und mit intrazellulären Zielmolekülen zu interagieren.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The trifluoroethanone group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(5-Brom-3-indolyl)-2,2,2-trifluorethanon
- 1-(6-Methyl-3-indolyl)-2,2,2-trifluorethanon
- 1-(5-Brom-6-methyl-3-indolyl)-2,2,2-difluorethanon
Einzigartigkeit
1-(5-Brom-6-methyl-3-indolyl)-2,2,2-trifluorethanon ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Methylgruppen am Indolring, kombiniert mit der Trifluorethanon-Einheit. Diese Kombination von funktionellen Gruppen kann im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C11H7BrF3NO |
|---|---|
Molekulargewicht |
306.08 g/mol |
IUPAC-Name |
1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
InChI-Schlüssel |
BENSEZZLWXDDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)


![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
